Eupatorin-5-methyl ether

説明

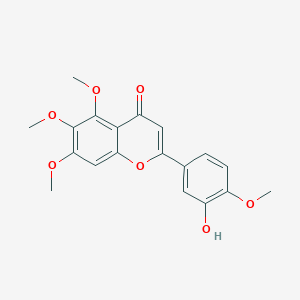

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLDPYNWDVVPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427265 | |

| Record name | Eupatorin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-09-0 | |

| Record name | 3′-Hydroxy-5,6,7,4′-tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21764-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatorin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21764-09-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis and Derivatization of 3 Hydroxy 5,6,7,4 Tetramethoxyflavone

Strategies for Chemical Synthesis

The chemical synthesis of flavones, including 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, is a well-established field, typically involving the condensation of two key aromatic precursors to build the characteristic C6-C3-C6 flavonoid backbone. innovareacademics.in

The foundational strategy for synthesizing the flavone (B191248) core involves the Claisen-Schmidt condensation reaction between a substituted 2-hydroxyacetophenone (B1195853) (which will form the A and C rings) and a substituted benzaldehyde (B42025) (which will form the B ring). innovareacademics.in This reaction produces an intermediate o-hydroxychalcone. nih.gov

For the synthesis of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, the ideal starting materials would be 2-hydroxy-4,5,6-trimethoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde (a derivative of vanillin). The synthesis of precursors like 6-hydroxy-2,3,4-trimethoxyacetophenone has been achieved via the Friedel–Crafts acylation of appropriately substituted benzene (B151609) derivatives. mdpi.com The general pathway involves a base-catalyzed condensation to form the chalcone (B49325), followed by an oxidative cyclization step. innovareacademics.inmdpi.com

Table 1: Key Reactions in Flavone Synthesis

| Reaction Step | Description | Precursors/Reagents | Product |

|---|---|---|---|

| Claisen-Schmidt Condensation | A base-catalyzed reaction to form the chalcone backbone. innovareacademics.in | Substituted 2-hydroxyacetophenone + Substituted benzaldehyde / Base (e.g., KOH, NaOH) | o-Hydroxychalcone innovareacademics.in |

| Oxidative Cyclization | Cyclization of the o-hydroxychalcone to form the final flavone ring. nih.gov | o-Hydroxychalcone / Oxidizing agent (e.g., I2 in DMSO) | Flavone mdpi.com |

Methylation is a critical step to achieve the specific 5,6,7,4'-tetramethoxy pattern. This can be performed on the starting materials before condensation or on the flavonoid core as a later step. Conversely, selective demethylation is also a powerful tool. For instance, treatment with hydrobromic acid (HBr) or Lewis acids like boron trichloride (B1173362) (BCl₃) can selectively remove methyl groups, particularly from the 5-position due to chelation with the C4-carbonyl group. mdpi.com

The most common method for converting the intermediate o-hydroxychalcone into the flavone is through oxidative cyclization. A widely used and efficient system for this transformation is iodine (I₂) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inmdpi.com This method directly converts the chalcone to the flavone in good yields. mdpi.com In some cases, unexpected oxidative cyclization can occur during the initial condensation step, leading directly to flavone or flavonol byproducts. mdpi.com

Biotransformation Approaches for Analog Production

Biotransformation offers a green and highly specific alternative to chemical synthesis for producing flavonoid analogs. This approach utilizes microorganisms or isolated enzymes to perform specific chemical modifications. A key example is the regioselective O-demethylation of polymethoxylated flavonoids (PMFs) by fungal strains. researchgate.net

Research has shown that the fungus Aspergillus niger can effectively demethylate the flavone tangeretin (B192479) at the 4'-position to yield its corresponding hydroxylated metabolite. researchgate.net This microbial transformation is believed to involve a P450 oxidation system, mimicking mammalian metabolism. researchgate.net This methodology provides a direct route to producing 4'-hydroxyflavones from their methoxylated precursors, a transformation that can be challenging to achieve with high selectivity through traditional chemical synthesis. researchgate.net

Semi-synthesis of Related Flavonoids

Semi-synthesis involves using a readily available natural product as a starting scaffold for chemical modifications. This approach is valuable for creating a library of related compounds for structure-activity relationship studies. For example, 3',4',7-Trimethoxyflavone has been used as a parent compound to synthesize new derivatives. nih.gov In one study, a hydroxy group was introduced at the C-5 position to create 5-hydroxy-3',4',7-trimethoxyflavone, which showed enhanced biological activity. nih.gov This demonstrates how targeted modifications to the flavonoid skeleton can be used to produce novel analogs with potentially improved properties.

Development of Analytical Methods for Detection and Quantification

Accurate detection and quantification of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in various matrices are essential for research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov

HPLC methods for flavonoid analysis are well-developed, offering high sensitivity and specificity. nih.gov A typical setup involves a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer.

A validated HPLC method for the related compound 3',4',5'-trimethoxyflavonol provides a template for analyzing 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. nih.gov The method utilizes a C18 column with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer. nih.gov Detection is often achieved using UV-Vis or fluorescence detectors, with the latter offering enhanced sensitivity for fluorescent flavonoids. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) provides even greater certainty in identification by providing mass-to-charge ratio data in addition to retention time. nih.gov

Table 2: Example HPLC Parameters for Flavonoid Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18 Reversed-Phase | nih.gov |

| Mobile Phase | 69% Methanol and 0.1M Ammonium Acetate Buffer (pH 5.1) | nih.gov |

| Detection | Fluorescence (Excitation: 330 nm, Emission: 440 nm) | nih.gov |

| Linearity | 50-2500 ng/ml in plasma | nih.gov |

| Recovery | 97.6-107.3% | nih.gov |

| Lower Limit of Quantitation | 50 ng/ml in plasma | nih.gov |

Biological Activities and Pharmacological Investigations of 3 Hydroxy 5,6,7,4 Tetramethoxyflavone

Anticancer and Cytotoxic Effects

In vitro Studies on Cancer Cell Lines

Scientific research on 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone has not yielded specific findings regarding its effects on glioblastoma cell lines (U87MG, T98G), including the induction of cell cycle arrest or the reduction of cell viability and migration, within the scope of the current literature search.

Studies on the MCF-7 human breast cancer cell line have shown that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone is an active agent in promoting apoptosis, or programmed cell death.

Research indicates that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, a polymethoxyflavone (PMF) derived from sweet orange (Citrus sinensis L.), inhibits the growth of MCF-7 breast cancer cells by inducing a sustained increase in the concentration of intracellular calcium ([Ca2+]i). nih.gov This elevation in calcium levels is a result of both the depletion of calcium from the endoplasmic reticulum stores and an influx of calcium from the extracellular space. nih.govresearchgate.net

This increase in intracellular calcium is critical as it triggers the activation of specific Ca2+-dependent apoptotic proteases, namely µ-calpain and caspase-12. nih.govresearchgate.net The activation of these enzymes is a key step in a distinct apoptotic pathway. nih.gov The proapoptotic activity of this compound is strongly linked to its ability to modulate cellular calcium levels. nih.govresearchgate.net Further studies have emphasized that the hydroxylation of PMFs is a critical structural feature for their ability to induce an increase in [Ca2+]i and subsequently activate these Ca2+-dependent apoptotic pathways. nih.gov

Interactive Data Table: Effect of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone on MCF-7 Cells

| Cell Line | Compound | Mechanism of Action | Key Molecular Events | Outcome |

| MCF-7 (Breast Cancer) | 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | Ca2+-mediated Apoptosis | Increase in intracellular Ca2+ ([Ca2+]i). nih.govresearchgate.net | Inhibition of cell growth |

| Activation of µ-calpain. nih.gov | Apoptosis (Programmed Cell Death) | |||

| Activation of caspase-12. nih.gov |

Breast Cancer Cells (MCF-7)

Activation of Ca2+-dependent Proteases (mu-calpain, caspase-12)

Investigations into the broader class of polymethoxyflavones (PMFs), which includes 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, have revealed their capacity to induce apoptosis through the activation of specific cellular enzymes. nih.gov Research indicates that PMFs can trigger programmed cell death in mature mouse 3T3-L1 adipocytes by activating Ca(2+)-dependent proteases. nih.gov This apoptotic pathway is initiated by a sustained elevation in the intracellular concentration of calcium ions (Ca(2+)). nih.gov This increase in Ca(2+) is directly linked to the subsequent activation of the proteases µ-calpain and caspase-12, which are key executors of the apoptotic process. nih.gov A significant finding from these studies is that hydroxylated PMFs demonstrate considerably higher apoptosis-inducing activity compared to their non-hydroxylated forms, a characteristic pertinent to the 3'-hydroxy group present in 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. nih.gov

Table 1: Effects of Polymethoxyflavones (PMFs) on Apoptotic Pathways

| Cell Line | Compound Class | Observed Effect | Mechanism of Action | Key Molecular Targets |

| 3T3-L1 Adipocytes | Hydroxylated Polymethoxyflavones | Induction of Apoptosis | Sustained increase in intracellular Ca(2+) | µ-calpain, Caspase-12 |

B16 Melanoma Cells

Specific research findings detailing the pharmacological effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone on B16 melanoma cells were not identified in the available literature. While studies have been conducted on the impact of various other flavonoid compounds on the growth and proliferation of B16 melanoma cells, data pertaining exclusively to 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone is not presently available. researchgate.netnih.govresearchgate.netnih.gov

SMCC-7721 Liver Cancer Cells

Pharmacological investigations focused specifically on the activity of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone within the SMCC-7721 liver cancer cell line have not been detailed in the reviewed scientific literature.

Human Prostate Cancer Cells (PC3)

Detailed findings from pharmacological studies on the effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in the context of human prostate cancer cells (PC3) are not available in the reviewed research. While related flavones have been investigated for their potential activity in PC3 cells, specific data for 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone is absent. nih.govmdpi.com

Hepatocellular Carcinoma, Fibrosarcoma, Colorectal Carcinoma Cell Lines

A review of available scientific literature did not yield specific studies concerning the effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone on cell lines derived from hepatocellular carcinoma, fibrosarcoma, or colorectal carcinoma. Related polymethoxyflavones have been shown to induce apoptosis in human colon cancer cells, but direct evidence for the activity of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in these specific cancer types is not documented in the available sources. nih.gov

Modulation of Cellular Pathways

Flavonoids represent a large class of natural products recognized for their ability to modulate a wide array of cellular signaling pathways essential for cell survival and function. nih.gov These compounds can exert inhibitory or stimulatory actions on cascades such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase C (PKC) family. nih.gov By influencing the phosphorylation state of key protein targets within these pathways, flavonoids can significantly affect cellular processes. nih.gov However, specific studies detailing the precise mechanisms by which 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone modulates these particular cellular pathways are not described in the provided research.

Cell Cycle Modulation and Regulation of Proliferation

Specific research data describing how 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone modulates the cell cycle or regulates cellular proliferation were not identified in the reviewed literature. While studies on isomeric compounds have reported effects on cell cycle progression in other cancer types, this information cannot be directly extrapolated to 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. researchgate.net

Apoptotic Mechanisms

The precise apoptotic mechanisms of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone are not extensively detailed in the available research. However, studies on structurally similar polymethoxyflavones (PMFs) provide significant insights into the potential pathways. Research on the related compound 5,6,7,4'-tetramethoxyflavanone (B190752) demonstrated that it could reverse the effects of Aβ25-35-induced toxicity, which leads to apoptosis. nih.gov This was achieved by decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL and reducing the expression of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Furthermore, investigations into another related PMF, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone, revealed that it induces apoptosis in human leukemia cells through mechanisms involving the modulation of mitochondrial functions. dushenkov.com This process is initiated by the generation of reactive oxygen species (ROS), which occurs before other hallmark events of apoptosis, such as the release of cytochrome c from the mitochondria, the activation of caspases, and the fragmentation of DNA. dushenkov.com This compound was also shown to up-regulate the pro-apoptotic protein Bax. dushenkov.com These findings suggest that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone may induce apoptosis through an intrinsic, mitochondria-mediated pathway regulated by the Bcl-2 family of proteins and executed by caspases.

MAPK and Akt Signaling Pathways (in relation to other PMFs)

Polymethoxyflavones (PMFs) are known to exert their anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) pathways. nih.govmdpi.com These pathways are crucial for regulating cell proliferation, survival, differentiation, and apoptosis, and their dysregulation is a common feature of many cancers. mdpi.com

Studies on various PMFs have demonstrated their inhibitory effects on these signaling cascades. For instance, the PMF tangeretin (B192479) has been shown to inhibit the phosphorylation of MAPK members ERK and JNK in response to inflammatory stimuli. tandfonline.com Other research on PMFs like nobiletin (B1679382) indicates modulation of the JAK2/STAT3 pathway, which often cross-talks with MAPK and Akt signaling. nih.gov The PI3K/Akt/mTOR pathway, a critical pro-survival signaling axis, is also a target of PMFs. tandfonline.com By lowering the activity of this pathway, PMFs can halt uncontrolled cell proliferation and induce apoptosis. tandfonline.com The collective evidence suggests that PMFs, likely including 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, can interfere with cancer cell growth and survival by suppressing these critical pro-proliferative and anti-apoptotic signaling networks. nih.gov

Synergistic and Antagonistic Interactions with Other Therapies

There is no specific research available on the interaction of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone with radiation therapy in the context of glioblastoma. However, a study on a structurally similar isomer, 5-hydroxy-3',4',6,7-tetramethoxyflavone, has been conducted in U87MG and T98G glioblastoma (GBM) cell lines. nih.govresearchgate.net

This research revealed that while the 5-hydroxy isomer demonstrated antineoplastic effects on its own—including reduced cell viability, G0/G1 cell cycle arrest, and decreased cell migration—it exhibited an antagonistic interaction when combined with in vitro radiation therapy. nih.govresearchgate.net These findings indicate that this particular tetramethoxyflavone isomer may interfere with the cytotoxic effects of radiation on glioblastoma cells. nih.gov This underscores the importance of further investigation to determine the specific effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in combination with standard cancer therapies, as even small structural differences between isomers can lead to significantly different biological activities.

Anti-inflammatory Activities

Polymethoxyflavonoids (PMFs), the class of compounds to which 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone belongs, are widely recognized for their anti-inflammatory properties. mdpi.comnih.gov These natural compounds, often found in citrus peels, are considered important nutraceuticals partly due to their ability to control intracellular redox imbalances associated with inflammatory processes. mdpi.comnih.gov Their biological activities are attributed to their unique chemical structures, which allow them to modulate various inflammatory pathways. nih.gov

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of tetramethoxyflavones are significantly linked to their ability to suppress the production of key pro-inflammatory mediators. Research on a related compound, 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (B191507), demonstrated potent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govelsevierpure.com This inhibition was a result of the compound down-regulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govelsevierpure.com

Furthermore, these compounds have been shown to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov The underlying mechanism for these effects often involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.gov By preventing the activation and translocation of NF-κB, these flavonoids effectively reduce the expression of a wide array of inflammatory proteins at the transcriptional level. nih.gov

Table 1: Effects of Tetramethoxy Hydroxyflavones on Pro-inflammatory Mediators

| Mediator/Enzyme | Effect | Signaling Pathway Implicated |

| Nitric Oxide (NO) | Production Inhibited | NF-κB |

| Prostaglandin E2 (PGE2) | Production Inhibited | NF-κB |

| Tumor Necrosis Factor-alpha (TNF-α) | Production Suppressed | NF-κB |

| Inducible Nitric Oxide Synthase (iNOS) | Expression Down-regulated | NF-κB |

| Cyclooxygenase-2 (COX-2) | Expression Down-regulated | NF-κB |

Modulation of Enzyme Activities (e.g., 15-lipoxygenase inhibition)

Beyond the inhibition of iNOS and COX-2, PMFs can modulate the activity of other enzymes involved in the inflammatory cascade, such as 15-lipoxygenase (15-LOX). This enzyme plays a role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. up.ac.za

Table 2: 15-Lipoxygenase Inhibitory Activity of Selected Polymethoxylated Flavonoids

| Compound | IC50 (μM) |

| 3,5,6,7,3',4'-Hexamethoxyflavone | 49 ± 5 |

| Quercetin (B1663063) (Positive Control) | 68 ± 5 |

| Sinensetin (B1680974) | 74 |

| Nobiletin | 86 |

| 5-O-demethylsinensetin | 144 ± 10 |

Source: Adapted from research on polymethoxylated flavonoids from orange peel. researchgate.net

Inhibition of Nitric Oxide (NO) Release from Macrophages

Research has demonstrated the anti-inflammatory potential of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, in part through its influence on nitric oxide (NO) production. A study involving a flavonoid-rich chloroform (B151607) fraction (CF2) from the leaves of Orthosiphon stamineus, which contains 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone (1.101% w/w) alongside sinensetin and eupatorin (B191229), showed significant in vitro nitric oxide scavenging activity with an IC50 value of 0.3 mg/mL. nih.gov This fraction also effectively inhibited NO production in a carrageenan-induced hind paw edema model in rats. nih.gov The anti-inflammatory properties of this fraction are believed to be linked to the inhibition of prostaglandin synthesis and a reduction in NO production. nih.gov While this research points to the NO-inhibiting potential of the composite extract, further studies on the isolated 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone are warranted to delineate its specific contribution.

Effects on Inflammatory Gene Expression (e.g., in vivo anti-inflammatory properties of co-occurring flavones)

The anti-inflammatory effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone are further substantiated by the activities of structurally similar polymethoxyflavonoids (PMFs), which are known to modulate the expression of key inflammatory genes. Studies on other PMFs have shown a dose-dependent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov This suppression of iNOS and COX-2 expression leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov

Furthermore, these related flavones have been found to reduce the production and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The underlying mechanism for these effects often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govnih.gov For instance, the flavone (B191248) 4'-bromo-5,6,7-trimethoxyflavone was shown to prevent the degradation and phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.gov

In vivo evidence from a flavonoid-rich fraction of Orthosiphon stamineus, containing 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, demonstrated significant anti-inflammatory effects in a carrageenan-induced rat hind paw edema model. nih.gov This fraction markedly reduced paw thickness, particularly in the later phase of inflammation which is associated with prostaglandin synthesis. nih.gov These findings suggest that the flavones present, including 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, contribute to in vivo anti-inflammatory activity, likely through the downregulation of inflammatory gene expression. nih.govglobalhealthsciencegroup.com

Antioxidant Properties and Protection Against Oxidative Stress

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone is recognized for its antioxidant properties, a common characteristic among flavonoids that contributes to their various health benefits. biosynth.com These compounds are known to play a role in mitigating oxidative damage caused by free radicals. nih.gov

Protection of Cells from Oxidative Damage

Flavonoids that are structurally similar to 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone have been shown to protect cells from oxidative stress. For example, 4',5-dihydroxy-3',6,7-trimethoxyflavone, isolated from Artemisia asiatica, protected PC12 nerve cells from amyloid beta-induced oxidative stress by preventing the production of reactive oxygen species (ROS). researchgate.net Another related compound, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone, was found to protect astrocytes from hydrogen peroxide (H2O2)-induced cell death and attenuated the intracellular accumulation of ROS. researchgate.net These protective effects suggest that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone likely shares similar cytoprotective antioxidant mechanisms.

Comparison with Standard Antioxidants (e.g., quercetin, BHA)

The antioxidant potency of extracts containing 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone has been compared to that of well-known antioxidants. A study on the methanolic extracts of apple skin, which contains this flavone, found that their antioxidative potency was comparable to that of pure quercetin and the synthetic antioxidant butylated hydroxylanisole (BHA). miloa.eu This comparison highlights the significant antioxidant potential of the natural constituents of the extract, including 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone.

Vasorelaxant and Antihypertensive Effects

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone has been identified as a significant contributor to the vasorelaxant and potential antihypertensive properties of plants like Orthosiphon stamineus, which is traditionally used for hypertension. globalhealthsciencegroup.comnih.gov

Scientific investigations using thoracic aortic rings from Sprague Dawley rats have elucidated the mechanisms behind its vasorelaxant effects. The compound induces a concentration-dependent relaxation of aortic rings pre-contracted with phenylephrine (B352888). nih.gov This effect is significantly dependent on the presence of an intact endothelium. nih.gov

The vasorelaxant action of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone involves multiple pathways:

Nitric Oxide/sGC/cGMP Pathway : The relaxation effect is strongly reduced by inhibitors of nitric oxide synthase (L-NAME) and soluble guanylate cyclase (methylene blue), indicating a crucial role for the NO/sGC/cGMP signaling pathway. nih.govresearchgate.net

Calcium Channel Modulation : The compound has been shown to inhibit Ca2+ release from the sarcoplasmic reticulum and block voltage-operated calcium channels (VOCC), which is essential for smooth muscle contraction. globalhealthsciencegroup.comnih.govresearcher.life

Potassium Channel Involvement : The vasorelaxant effect is also mediated by the opening of potassium channels, as inhibitors like tetraethylammonium (B1195904) and 4-aminopyridine (B3432731) significantly reduce the relaxation. nih.gov

Receptor Interaction : The relaxation stimulated by this flavone is also significantly reduced in the presence of atropine (B194438) and propranolol (B1214883), suggesting an interaction with muscarinic and beta-adrenergic receptors. nih.gov

The following table summarizes the effects of various inhibitors on the vasorelaxant activity of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in isolated rat aortic rings.

| Inhibitor | Target Pathway/Receptor | Effect on Vasorelaxation | pD2 Value (Mean ± SEM) | Emax (%) (Mean ± SEM) |

| Control | - | - | 6.48 ± 0.14 | 98.78 ± 8.13 |

| L-NAME | Nitric Oxide Synthase | Attenuated | 5.44 ± 0.33 | 48.87 ± 9.09 |

| Methylene (B1212753) Blue | Soluble Guanylate Cyclase | Attenuated | 5.74 ± 0.45 | 55.49 ± 8.59 |

| Indomethacin (B1671933) | Cyclooxygenase | No significant difference | 7.09 ± 0.19 | 104.09 ± 9.45 |

| Atropine | Muscarinic Receptor | Attenuated | <5.66 | 55.67 ± 6.09 |

| Propranolol | Beta-Adrenergic Receptor | Attenuated | <5.66 | 59.85 ± 4.29 |

| Tetraethylammonium | K+ Channel Blocker | Attenuated | <5.66 | 45.81 ± 5.80 |

| 4-Aminopyridine | K+ Channel Blocker | Attenuated | <5.66 | 45.81 ± 5.80 |

Data sourced from Yam et al. (2018). nih.gov

These findings collectively demonstrate that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone possesses significant vasorelaxant properties through a multi-faceted mechanism of action, supporting its potential as an antihypertensive agent. nih.gov

Mechanism of Action on Aortic Rings

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) has been identified as a compound with significant vasorelaxant properties. miloa.euresearcher.life Investigations using thoracic aortic rings isolated from Sprague Dawley rats have revealed that its mechanism of action is multifaceted, involving several key signaling pathways and cellular components. miloa.eunih.gov TMF induces relaxation in aortic rings that have been pre-contracted with phenylephrine. miloa.euresearcher.life However, this vasorelaxant effect is significantly diminished in aortic rings where the endothelium has been removed, indicating that its action is largely dependent on the endothelium. miloa.euresearcher.liferesearchgate.net

The vasorelaxant effect of TMF is closely linked to the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. miloa.eunih.gov This pathway is a critical regulator of vascular tone, where NO produced by the endothelium diffuses into smooth muscle cells, activates sGC, and increases cGMP levels, leading to relaxation. nih.gov The involvement of this pathway in TMF's action was demonstrated by pre-treating aortic rings with specific inhibitors. miloa.eu When the aortic rings were incubated with Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of NO synthase, the relaxation caused by TMF was significantly reduced. miloa.euresearchgate.netresearchgate.net Similarly, the presence of methylene blue, an sGC inhibitor, or 1H- miloa.eunih.govresearchgate.netoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), another sGC inhibitor, also attenuated the vasorelaxant response to TMF. miloa.euresearcher.liferesearchgate.net These findings collectively confirm that the NO/sGC/cGMP signaling cascade is a primary mechanism through which TMF exerts its vasodilatory effects. miloa.eunih.gov

In addition to the nitric oxide pathway, the production of prostacyclin by the endothelium also contributes to the vasorelaxation induced by TMF. miloa.eu To investigate this, experiments were conducted using indomethacin, a non-selective cyclooxygenase (COX) inhibitor which blocks the synthesis of prostaglandins, including prostacyclin. researchgate.net The presence of indomethacin significantly reduced the relaxation stimulated by TMF in pre-contracted aortic rings. miloa.euresearcher.liferesearchgate.net This suggests that TMF's mechanism of action partially involves the release of prostacyclin, which then acts to relax the vascular smooth muscle. miloa.eu

TMF-induced vasorelaxation involves the modulation of key ion channels, specifically potassium (K+) and calcium (Ca2+) channels. miloa.eunih.gov Potassium channels are crucial in regulating the membrane potential of vascular smooth muscle cells. nih.gov The vasorelaxant effect of TMF was significantly diminished in the presence of various potassium channel blockers, including tetraethylammonium (a non-specific K+ channel blocker), 4-aminopyridine (a voltage-gated K+ channel blocker), and barium chloride (an inward-rectifier K+ channel blocker). miloa.euresearcher.liferesearchgate.net This indicates that TMF's activity is mediated through the opening of these potassium channels, leading to hyperpolarization and relaxation. miloa.eu

Furthermore, TMF has been shown to block voltage-operated calcium channels (VOCC). miloa.euresearcher.liferesearchgate.net By inhibiting these channels, TMF reduces the influx of extracellular calcium into the smooth muscle cells, a critical step for initiating contraction. miloa.eu

| Inhibitor | Target Pathway/Channel | Effect on TMF-induced Vasorelaxation |

|---|---|---|

| Nω-nitro-L-arginine methyl ester (L-NAME) | NO Synthase | Significantly Reduced miloa.euresearchgate.net |

| Methylene Blue | Soluble Guanylate Cyclase (sGC) | Significantly Reduced miloa.eu |

| ODQ | Soluble Guanylate Cyclase (sGC) | Significantly Reduced miloa.euresearcher.life |

| Indomethacin | Cyclooxygenase (COX) | Significantly Reduced miloa.euresearchgate.net |

| Tetraethylammonium | Potassium Channels (Non-specific) | Significantly Reduced miloa.euresearcher.life |

| 4-Aminopyridine | Voltage-gated K+ Channels (Kv) | Significantly Reduced miloa.euresearchgate.net |

| Barium Chloride | Inward-rectifier K+ Channels (Kir) | Significantly Reduced miloa.euresearcher.life |

The autonomic nervous system plays a role in regulating vascular tone, and TMF's action appears to intersect with this system. miloa.eu Studies have shown that the vasorelaxant effect of TMF is significantly reduced in the presence of atropine, a muscarinic receptor antagonist, and propranolol, a beta-adrenergic receptor antagonist. miloa.euresearcher.liferesearchgate.net This suggests that TMF's vasodilatory activity is partially mediated through the stimulation of endothelial muscarinic receptors and beta-adrenergic receptors, which can lead to the release of relaxing factors like NO. miloa.eunih.gov

Synergistic Interactions with Other Compounds for Vasodilation Efficacy

The vasodilatory effects of TMF can be significantly enhanced through synergistic interactions with other related flavones, such as sinensetin and eupatorin. nih.gov These compounds are often found together in medicinal plants like Orthosiphon stamineus. nih.gov An investigation utilizing in vitro aortic ring assays and an orthogonal stimulus-response compatibility approach explored the collective impact of these compounds on vasodilation. nih.gov

The study revealed that specific combination ratios of TMF, sinensetin, and eupatorin resulted in vasodilatory efficacies that far exceeded a simple additive effect, demonstrating true synergy. nih.govresearchgate.net Certain combinations, designated as G2, G7, G27, and G28, achieved vasodilatory efficacies greater than 100%, with recorded values of 190%, 148%, 117.6%, and 116.25%, respectively. nih.govresearchgate.net A dose-response study identified the G28 combination as exhibiting the most potent concentration-dependent vasodilatory response, with a maximum response (RMAX) of 119.05 ± 3.29% and an EC50 of 6.78 ± 0.70 µg/mL. nih.govresearchgate.net These findings underscore the complexity of phytochemical interactions and highlight how combining compounds can lead to a more powerful therapeutic effect than using a single agent alone. nih.gov

| Combination Group | Vasodilatory Efficacy (%) | Maximum Response (RMAX) (%) | EC50 (µg/mL) |

|---|---|---|---|

| G2 | 190.0% nih.govresearchgate.net | 85.78 ± 12.67 nih.gov | 15.32 ± 3.07 nih.gov |

| G7 | 148.0% nih.govresearchgate.net | Not Reported | Not Reported |

| G27 | 117.6% nih.govresearchgate.net | Not Reported | Not Reported |

| G28 | 116.25% nih.govresearchgate.net | 119.05 ± 3.29 nih.govresearchgate.net | 6.78 ± 0.70 nih.govresearchgate.net |

Hepatoprotective Activity of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone

The liver, a vital organ for detoxification and metabolism, is susceptible to damage from various toxins. Research into natural compounds that can protect the liver is a significant area of study. Flavonoids, particularly polymethoxyflavones (PMFs) like 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, have shown promise in this regard.

Protection of Liver Cells from Damage

While direct studies on the protective effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone on liver cells are limited, the broader class of PMFs has demonstrated notable hepatoprotective activities. These compounds are recognized for their potential to shield liver cells from injury induced by various toxins. The excellent permeability of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone suggests it can be readily absorbed, a crucial characteristic for biological activity. Further research is needed to specifically elucidate its direct effects on hepatocytes.

Effects on Carbon Tetrachloride (CCl4)-induced Hepatocyte Injury

Carbon tetrachloride (CCl4) is a well-known hepatotoxin used in experimental models to induce liver damage that mimics conditions like acute viral hepatitis. The toxic effects of CCl4 are mediated by free radicals that cause lipid peroxidation and damage to cell membranes.

Currently, specific data on the impact of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone on cell viability and hepatic marker enzymes in the context of CCl4-induced injury is not available in the reviewed literature. However, studies on other flavonoids have shown that they can significantly mitigate the toxic effects of CCl4. For instance, the related compound 5-Hydroxy-3,4′,6,7-tetramethoxyflavone has been found to possess significant antihepatotoxic activity against CCl4-induced toxicity. In experimental models, this related flavone demonstrated a reduction in elevated levels of key hepatic enzymes such as glutamate-pyruvate transaminase (GPT) and glutamate-oxaloacetate transaminase (GOT), as well as alkaline phosphatase and total bilirubin, indicating a protective effect on liver cells. This suggests that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone may exert similar protective mechanisms, a hypothesis that warrants further investigation.

Neuroprotective Effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neurons. The neuroprotective potential of flavonoids is an active area of research, with studies exploring their ability to combat neurotoxicity and protein aggregation.

Protection against Neurotoxicity (e.g., paraquat-induced Parkinson's disease model in mice for similar flavones)

Paraquat is a herbicide that has been linked to an increased risk of Parkinson's disease due to its ability to induce oxidative stress and neurotoxicity. While direct evidence for the protective effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in paraquat-induced neurotoxicity models is yet to be established, the broader class of flavonoids has shown neuroprotective capabilities in such models. Flavonoids are known to possess antioxidant properties that can counteract the oxidative damage central to paraquat's neurotoxic mechanism. They have been observed to protect dopaminergic neurons, which are primarily affected in Parkinson's disease, from degeneration in experimental settings.

Inhibition of Alpha-Synuclein (B15492655) Aggregation (for a related flavone, Skullcapflavone II)

The aggregation of the protein alpha-synuclein is a pathological hallmark of Parkinson's disease. Inhibiting this aggregation is a key therapeutic strategy. While there is no specific data on the effect of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone on alpha-synuclein aggregation, research on the related flavone, Skullcapflavone II, provides valuable insights.

Impact on Nucleation Time and Fibril Elongation Rate

In the context of neurodegenerative diseases such as Parkinson's, the aggregation of proteins like α-synuclein is a key pathological event. The process begins with a slow nucleation phase, followed by a more rapid fibril elongation phase. nih.gov Therapeutic strategies often aim to inhibit or slow down these processes. Research into small molecules, including various flavonoids, has been conducted to identify inhibitors of α-synuclein aggregation. nih.gov These compounds can potentially interfere with the formation of initial oligomeric nuclei or block the addition of monomers to existing fibrils, thereby delaying the onset and progression of fibril formation. nih.govnih.gov

Preservation of Neurite Length and Dopamine (B1211576) Content

Neuroprotective agents are sought for their ability to preserve neuronal structure and function. Neurite outgrowth is a critical process for neuronal development and repair, and its inhibition is a marker of neurotoxicity. aging-us.com In Parkinson's disease models, the preservation of dopaminergic neurons and the maintenance of dopamine levels are primary indicators of a compound's therapeutic potential. nih.gov Studies on various neuroprotective compounds have demonstrated the ability to protect neurons from toxins, resulting in maintained neurite length and preserved dopamine content, which are crucial for motor function. nih.gov

Attenuation of Inflammatory Responses in Glial Cells

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, plays a significant role in the progression of neurodegenerative diseases. researchgate.netmdpi.com Activated microglia and astrocytes can release pro-inflammatory cytokines, leading to neuronal damage. mdpi.com Flavonoids are a class of compounds known for their anti-inflammatory properties. nih.gov Compounds like 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone have been shown to protect astrocytes from oxidative stress, a related pathological process. researchgate.netnih.gov Attenuating the inflammatory response in glial cells is a key mechanism for potential neuroprotective therapies.

Interaction with Key Residues of Salt Bridges and Glutamine Ladder in Fibrils

The stability of α-synuclein fibrils is maintained by a network of interactions, including salt bridges between charged residues and hydrogen bonds. researchgate.net Molecular docking and structural studies aim to understand how small molecules can bind to these fibrils and disrupt their structure. researchgate.netcore.ac.uk Identifying compounds that can interact with key residues, such as those forming salt bridges (e.g., between lysine (B10760008) residues), could lead to the destabilization of toxic fibrils. researchgate.net Such interactions are crucial for designing high-affinity probes and therapeutic agents that can target pathological protein aggregates. core.ac.ukfrontiersin.org

Antimicrobial and Antiadhesive Activities

Beyond its neuroprotective potential, 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone and related flavonoids have been investigated for their ability to combat microbial infections. This includes direct antibacterial action as well as strategies to overcome bacterial resistance to existing drugs.

Antibacterial Activity (e.g., against Staphylococcus aureus, uropathogenic E. coli)

Flavonoids represent a broad class of plant-derived compounds with known antimicrobial properties. nih.gov The structure of a flavonoid, including the number and position of hydroxyl and methoxy (B1213986) groups, significantly influences its antibacterial efficacy. researchgate.net While direct studies on 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone are limited, research on structurally similar compounds provides insight into its potential activity. For instance, the related compound 5,7,4'-trimethoxyflavone has demonstrated antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL for both species. up.ac.za Another isomer, 5-hydroxy-4',5',6,7-tetramethoxyflavone, showed antibacterial activity against E. coli with MIC values ranging from 0.312 to 0.500 mg/mL. nih.gov

| Compound Name | Target Bacterium | Minimum Inhibitory Concentration (MIC) |

| 5,7,4'-Trimethoxyflavone | Staphylococcus aureus | 128 µg/mL up.ac.za |

| 5,7,4'-Trimethoxyflavone | Escherichia coli | 128 µg/mL up.ac.za |

| 5-Hydroxy-4',5',6,7-tetramethoxyflavone | Escherichia coli | 0.312 - 0.500 mg/mL nih.gov |

Modulation of Bacterial Drug Resistance

A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR). One mechanism for MDR is the bacterial expression of efflux pumps that actively remove antibiotics from the cell. Certain flavonoids have been identified as potential efflux pump inhibitors, capable of restoring the efficacy of conventional antibiotics. For example, 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone has been shown to inhibit the Breast Cancer Resistance Protein (BCRP), an important efflux pump, thereby reversing drug resistance in cancer cells. This mechanism is relevant to bacterial MDR as well. By inhibiting these pumps, such compounds can increase the intracellular concentration of an antibiotic, potentially overcoming resistance. This suggests that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone may also have the potential to act as an MDR modulator, although specific studies are required to confirm this activity.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone that strictly adheres to the requested outline.

The search for specific research findings on the biological and pharmacological activities of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone corresponding to the precise subsections below did not yield relevant information:

Potential in Diabetic Management and Wound Healing: No research was located that specifically details this compound's effect on blood glucose levels, insulin (B600854) secretion, or insulin sensitivity in the context of diabetes or wound healing.

While one study noted that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone exhibits excellent membrane permeability, it did not provide data related to the biological activities specified in the outline.

Therefore, due to the absence of specific data for 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in relation to bacterial adhesins, CFTR channel activity, and diabetic management, the generation of a scientifically accurate article following the provided structure is not feasible at this time.

Improvement of Lipid Profile and Glucose Uptake

Current scientific literature available through extensive searches does not provide specific data on the effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone on lipid profiles or its direct role in enhancing glucose uptake. While flavonoids as a broad class are investigated for anti-diabetic properties, including effects on glucose metabolism, specific studies quantifying these actions for this particular compound are not presently available. Research on structurally similar compounds has shown potential for hypoglycemic activity, but these findings cannot be directly attributed to 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone.

Role in Diabetic Foot Ulcer Healing (via antioxidant, anti-inflammatory, antihyperglycemic properties)

Direct clinical or preclinical studies evaluating the efficacy of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in the healing of diabetic foot ulcers have not been identified. However, the potential for this compound to play a beneficial role can be inferred from its known chemical properties. The complex pathophysiology of diabetic foot ulcers involves oxidative stress and a persistent inflammatory state, which impair the natural wound healing process.

Research has confirmed the antioxidative properties of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. up.ac.za Antioxidants can neutralize reactive oxygen species (ROS), which are present in high levels in diabetic wounds and contribute to cellular damage and delayed healing. By mitigating oxidative stress, this compound could theoretically support a more favorable environment for tissue repair. Furthermore, many flavonoids possess anti-inflammatory capabilities. While the specific anti-inflammatory action of this compound is not detailed in the available research, this characteristic is fundamental to flavonoids and could help modulate the chronic inflammation that stalls the healing of diabetic ulcers. The antihyperglycemic properties, which are crucial for managing diabetes and its complications, have not been specifically documented for this compound.

Other Biological Activities

Antimalarial Activity

There is no scientific evidence from the conducted searches to confirm the antimalarial or antiplasmodial activity of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. Studies on related polymethoxyflavones, such as 5,7,3',4'-Tetramethoxyflavone, have shown such activities, but these properties are specific to their unique chemical structures and cannot be extrapolated.

Chondroprotective Activity

No research studies were identified that investigate the chondroprotective activity of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. The potential for this compound to protect cartilage or chondrocytes in the context of conditions like osteoarthritis has not been explored in the available literature.

Consistent with the lack of research on its general chondroprotective effects, there is no information available on the interaction between 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone and the β-catenin signaling pathway. Studies have shown that a different compound, 5,7,3',4'-tetramethoxyflavone, exerts chondroprotective effects by targeting this pathway, but this mechanism is not associated with 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in existing literature. nih.govnih.gov

Research Findings Summary

Table of Mentioned Compounds

Regulation of IRE1α Pathway

The available research does not provide specific data on the interaction between 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone and the inositol-requiring enzyme 1α (IRE1α) pathway. Consequently, its role in the regulation of this specific signaling cascade, which is a key component of the unfolded protein response to ER stress, remains uncharacterized.

Melanogenesis Inhibitory Activity

Investigations into the direct effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone on melanogenesis are not extensively covered in the current body of scientific literature. While flavonoids as a class are widely studied for their potential to inhibit melanin (B1238610) production by affecting enzymes like tyrosinase and the expression of tyrosinase-related proteins (TRP-1, TRP-2), specific data quantifying this activity for 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone is not presently available. nih.gov

Antifungal Activity

Specific studies detailing the antifungal properties of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone are not found in the reviewed scientific literature. While other polymethoxyflavones have been evaluated for antimicrobial properties, dedicated research to confirm and characterize any antifungal activity of this particular compound is needed. up.ac.za

Spasmolytic Effects (on isolated rabbit intestine)

Research has demonstrated that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone possesses significant vasorelaxant effects, a form of spasmolytic activity, on isolated thoracic aortic rings from rats. researcher.lifenih.gov The compound induced relaxation in aortic rings that were pre-contracted with phenylephrine. nih.gov This vasorelaxant effect was found to be significantly diminished in aortic rings where the endothelium had been removed, indicating that the compound's mechanism of action is largely dependent on the presence of an intact endothelium. researcher.lifenih.gov

Possible Mechanism via Muscarinic Receptors

The vasorelaxant action of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone involves multiple complex pathways, including interaction with muscarinic receptors. nih.govmiloa.eu Studies showed that the relaxation effect stimulated by the compound was significantly reduced in the presence of atropine, a known muscarinic receptor antagonist. researcher.lifenih.gov This finding suggests that the compound's spasmolytic activity is mediated, at least in part, through the stimulation of these receptors. nih.gov

Further investigation has revealed a multi-pathway mechanism for its vasorelaxant effect. The compound's action is also linked to the nitric oxide/soluble guanylyl cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) pathway, the prostacyclin pathway, and the modulation of calcium and potassium channels. nih.govmiloa.eu It has been shown to reduce calcium release from the sarcoplasmic reticulum and block voltage-operated calcium channels (VOCC). researcher.lifemiloa.euresearchgate.net

Table 1: Summary of Mechanistic Pathways in the Vasorelaxant Effect of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone

| Pathway/Receptor | Effect of Inhibitor/Condition | Implication for Mechanism |

| Endothelium | Removal of endothelium significantly decreased relaxation. nih.gov | The effect is primarily endothelium-dependent. |

| NO/sGC/cGMP Pathway | Pre-treatment with L-NAME or methylene blue markedly inhibited the vasorelaxant effect. miloa.eu | Involves the production of nitric oxide (NO) and activation of sGC/cGMP signaling. miloa.eu |

| Muscarinic Receptors | Pre-treatment with atropine significantly reduced relaxation. nih.gov | The mechanism is partially mediated via muscarinic receptor stimulation. nih.gov |

| Beta-Adrenergic Receptors | Pre-treatment with propranolol significantly reduced relaxation. nih.gov | Involves interaction with beta-adrenergic receptors. |

| Calcium Channels (VOCC) | The compound was found to block voltage-operated calcium channels. miloa.eu | Directly inhibits calcium influx into vascular smooth muscle cells. |

| Potassium Channels | The relaxation effect was reduced by various potassium channel blockers. nih.gov | Activity involves the modulation of potassium channel function. |

Structure Activity Relationship Sar Studies

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Activity

The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid skeleton are primary determinants of its biological profile, affecting properties from antioxidant capacity to cytotoxicity and membrane permeability.

Generally, for flavonoids, a hydroxyl group at the C3 position plays a positive role in antioxidant activities. nih.govresearchgate.net The structural elements most critical for hydroxyl radical scavenging include hydroxylation of the B ring and a C2-C3 double bond combined with a C-3 hydroxyl group and a C-4 carbonyl group. nih.gov Furthermore, hydroxylation on the A ring can also enhance this activity. nih.gov The hydroxylation of flavonoids is known to improve their chemical solubility and stability. nih.gov For instance, the inhibitory effects of flavonoids on enzymes like α-glucosidase and α-amylase are often stronger with an increased degree of hydroxylation. nih.gov

Conversely, methoxylation, or the capping of hydroxyl groups with methyl groups, significantly alters a flavonoid's characteristics. This modification can lead to a dramatic increase in metabolic stability and the ability to be transported across cell membranes, thereby improving oral bioavailability. nih.gov While the conversion of a hydroxyl to a methoxy group can sometimes decrease certain biological activities in vitro, the enhanced ability of methoxylated flavonoids to penetrate cells is a highly desirable feature for therapeutic agents. mdpi.com For example, 5,7,4′-Trimethoxyflavone was found to be approximately eight times more effective at inhibiting the proliferation of oral squamous cell carcinoma than its trihydroxylated counterpart, apigenin. mdpi.com Specifically, methoxy groups at the 3' and/or 5' positions have been shown to play a positive role in the inhibition of P-glycoprotein (Pgp), a protein associated with multidrug resistance in cancer cells. nih.govresearchgate.net However, methoxy groups can decrease antioxidant activity. nih.govresearchgate.net

In the context of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, the 3'-hydroxyl group is significant. Studies on various flavonoids indicate that hydroxylation at the 3' and/or 4' positions of the B ring enhances pro-apoptotic activity. researchgate.net The multiple methoxy groups (at C5, C6, C7, and C4') contribute to its lipophilic nature, which is expected to enhance its membrane permeability compared to its polyhydroxylated counterparts. nih.gov

Comparison with Analogs and Derivatives

To elucidate the specific contributions of its structural features, 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) is often compared with its analogs and derivatives, which differ in the number and position of their functional groups.

The degree and pattern of methoxylation are critical for biological function. Studies comparing various flavonoids have shown that an increased number of methoxy groups can decrease antioxidant activity. nih.govresearchgate.net However, methoxylation can enhance other activities. For example, in the context of inhibiting P-glycoprotein, methoxy groups at the 3' and 5' positions appear to be beneficial, while a methoxy group at the C6 position may have a negative effect. researchgate.net

Comparing flavonoids with varying methoxy group arrangements reveals significant differences in cytotoxicity. For instance, the IC50 values for two flavonoids, (5,7-OMe, 3',4',5'-OMe) and (5,7-OMe, 4'-OMe), were 0.4 µM and 1.4 µM, respectively, highlighting the impact of the number of methoxy groups on the B-ring. nih.govresearchgate.net Similarly, comparing flavonoids with methoxylation on the A-ring showed that a compound with 5,6,7-trimethoxy substitution had a different cytotoxic profile than one with 5,7-dimethoxy substitution. nih.govresearchgate.net These findings underscore that both the number and the specific placement of methoxy groups are crucial in determining a flavonoid's biological effects.

Hydroxylation patterns are a key factor in a flavonoid's ability to induce apoptosis, a form of programmed cell death often mediated by intracellular calcium (Ca²⁺) signaling. It has been proposed that flavonoids can trigger apoptosis in cancer cells through a Ca²⁺-dependent mitochondrial pathway. uni.lu This can be activated by a significant rise in cytosolic Ca²⁺ levels, partly through the modulation of sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPases (SERCA). uni.lu

SAR studies have revealed that for flavones to induce apoptosis in human leukemia U937 cells, a minimum of two hydroxyl groups at positions C3, C5, or C7 of the A ring are necessary. researchgate.net The pro-apoptotic activity is further enhanced by hydroxylation at the C3' and/or C4' positions of the B ring. researchgate.net In a different context, studies on 5-hydroxy-7-methoxyflavone derivatives showed that both the 5-hydroxyl group and the 7-methoxy group are essential for inducing myotube hypertrophy and that this process is dependent on intracellular Ca²⁺ signaling. nih.gov The degree of hydroxylation on the phenolic rings of flavonoids has been shown to determine their ability to inhibit calcium-mediated membrane fusion. mdpi.com

Direct comparisons between 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) and other structurally similar flavonoids found in medicinal plants like Orthosiphon stamineus highlight the unique contributions of its structure. The vasodilatory and antihypertensive properties of this plant are largely attributed to the synergistic actions of TMF, sinensetin (B1680974), and eupatorin (B191229). nih.gov

A study investigating the interactions between these three compounds on vasodilation revealed complex synergistic and additive effects. nih.gov A specific combination (G28), which included all three compounds, demonstrated the most potent concentration-dependent vasodilatory response, with a maximum response (RMAX) of 119.05 ± 3.29% and an EC₅₀ of 6.78 ± 0.70 µg/mL. nih.gov This suggests that while TMF has inherent activity, its efficacy can be significantly enhanced when acting in concert with its natural analogs, sinensetin and eupatorin. nih.gov

Table 1: Comparative Vasodilatory Efficacy of Flavonoid Combinations

| Formulation | Composition | Maximum Response (RMAX) | EC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| G28 | Combination of Sinensetin, Eupatorin, and TMF | 119.05 ± 3.29% | 6.78 ± 0.70 | nih.gov |

| G2 | Undisclosed combination of the three compounds | 85.78 ± 12.67% | 15.32 ± 3.07 | nih.gov |

| F1 | Undisclosed combination of the three compounds | 88.02% | Not Reported | nih.gov |

Molecular Interactions and Binding Affinities (e.g., with CFTR protein)

The biological effects of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone are initiated by its physical binding to protein targets. The specific hydroxyl and methoxy groups form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within the binding pockets of proteins, modulating their function.

One area of interest is the interaction of polymethoxylated flavonoids with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial chloride channel. Studies have identified that polymethoxylated flavonoids can potentiate CFTR chloride channel activities. nih.gov For example, 5-hydroxy-6,7,3',4'-tetramethoxyflavone (HTF), an isomer of the subject compound, was shown to potentiate CFTR Cl⁻ channel activity in a dose-dependent, rapid, and reversible manner. nih.gov This activity suggests that these flavonoids may act by both increasing cAMP levels and binding directly to the CFTR protein. nih.gov Another related compound, 3',4',5,5',6,7-hexamethoxyflavone (HMF), exhibited a very high affinity for the CFTR protein, with an EC₅₀ of 2 μmol/L. nih.gov These findings provide strong evidence that flavonoids with a high degree of methoxylation can directly interact with and modulate the function of the CFTR protein. nih.gov

Computational Studies (e.g., Docking Simulations for neuroprotective effects)

Computational methods, such as molecular docking, are valuable tools for predicting and explaining the molecular interactions between flavonoids and their protein targets. These simulations can calculate binding affinities and visualize the specific interactions that stabilize the ligand-protein complex.

Molecular docking studies have been used to explore the mechanisms behind the various biological activities of polymethoxylated flavonoids. For instance, docking simulations were used to investigate the anti-cancer mechanisms of 5,6,7,4'-tetramethoxyflavone (a close analog lacking the 3'-hydroxyl group) against HeLa cancer cells. nih.gov The study calculated the binding energy between the flavonoid and various differentially expressed proteins, with binding energies less than -5 kcal/mol indicating a stable interaction. nih.gov

In other research, docking was employed to understand how various flavonols, including those with methoxy groups, inhibit the Breast Cancer Resistance Protein (BCRP). news-medical.net The simulations showed that these inhibitors bind in the same pocket of the protein, stabilized by π-stacking, hydrogen bonds, and hydrophobic interactions. news-medical.net The study noted that adding methoxy groups favored hydrophobic and π-alkyl contacts. news-medical.net

Furthermore, the neuroprotective effects of related polymethoxylated flavonoids have been investigated. 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF) was shown to have a neuroprotective effect in a mouse model of global cerebral ischemia, an effect attributed to the induction of Brain-Derived Neurotrophic Factor (BDNF) production and anti-inflammatory effects. nih.gov While this study did not include docking simulations, such computational approaches could be used to model the interaction of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone with targets involved in neuroprotection, such as kinases or inflammatory proteins, to elucidate its potential in this area.

Pharmacokinetics and Metabolism

Absorption and Permeability

The absorption of flavonoids is a critical determinant of their bioavailability and subsequent physiological effects. For 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, a member of the polymethoxyflavone (PMF) family, its structural characteristics, particularly the presence of multiple methoxy (B1213986) groups, influence its passage across biological membranes.

Studies utilizing in vitro models, such as the Caco-2 cell monolayer assay, which mimics the human intestinal epithelium, provide valuable insights into the permeability of this compound. Research has indicated that while many tetramethoxyflavones (TMFs) exhibit low solubility, they can be highly permeable to membranes. mdpi.com The presence of a hydroxyl group, as in 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, has been shown to facilitate transport across the Caco-2 cell monolayer. mdpi.com Specifically, hydroxylated TMFs have demonstrated improved membrane permeability and solubility, which is thought to be due to the hydrophilic nature of the hydroxyl group providing a larger surface area and enhancing mucosal permeability. nih.gov

The apparent permeability coefficient (Papp) is a key metric in these studies. A compound with a Papp value greater than 1.0 × 10⁻⁶ cm/s is generally considered to have high permeability. mdpi.com One study reported that 3'-hydroxy-5,6,7,4'-tetramethoxyflavone exhibited excellent permeability and was not a substrate for efflux transporters. mdpi.com This suggests that once absorbed, it is less likely to be actively pumped back into the intestinal lumen, potentially leading to higher systemic concentrations.

The transport efficiency of hydroxylated TMFs can be significant. For instance, a hydroxylated TMF showed a transport efficiency of 46% across Caco-2 cells, which was higher than its non-hydroxylated counterparts. nih.gov This enhanced transport is particularly notable in the early stages of absorption. mdpi.com

| Compound | Transport Efficiency (%) |

|---|---|

| 3H7-TMF (a hydroxylated TMF) | 46 |

| 3H6-TMF (a hydroxylated TMF) | 39 |

Biotransformation and Metabolite Identification

Once absorbed, 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone undergoes extensive biotransformation, primarily in the liver and intestine. nih.gov This metabolic processing is a crucial step that can alter the compound's biological activity and facilitate its elimination from the body.

Phase I metabolism of flavonoids often involves reactions such as hydroxylation and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. For methoxylated flavonoids like 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, O-demethylation is a key metabolic pathway. nih.gov This process involves the removal of a methyl group from a methoxy substituent, resulting in the formation of a hydroxyl group.

Studies have shown that human CYP1 enzymes, in particular, are active in the O-demethylation of methoxyflavones. nih.gov The primary sites for biotransformation on the flavonoid structure are often the 3' and 4' positions on the B-ring. nih.gov The number and position of hydroxyl and methoxy groups on this ring significantly influence the metabolic profile. nih.gov For instance, the oxidation of 4'-methoxyflavone (B190367) by certain CYP enzymes can lead to the formation of 4'-hydroxyflavone (B191507) and subsequently 3',4'-dihydroxyflavone. nih.gov This suggests that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone could be metabolized through further demethylation or hydroxylation reactions.

The gut microbiome plays a significant role in the metabolism of dietary polyphenols, including flavonoids. biorxiv.org Many flavonoids pass into the colon where they become substrates for microbial catabolism. biorxiv.org This microbial metabolism can lead to the formation of smaller phenolic acid catabolites. biorxiv.org

For example, the gut microbial catabolism of flavonoids can produce metabolites like 4-hydroxyphenylacetic acid (4-HPAA) and 4-hydroxy-3-methoxybenzoic acid. biorxiv.org While direct studies on the microbial metabolism of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone are specific, the general pathways of flavonoid metabolism by gut bacteria are well-documented. It is plausible that this compound could be transformed by gut microbes, potentially leading to the formation of various phenolic acid derivatives. The composition of an individual's gut microbiota can, therefore, significantly impact the metabolic fate and potential health effects of this flavonoid. nih.gov

Inhibitory Effects on Cytochrome P450 Enzymes

In addition to being metabolized by cytochrome P450 enzymes, 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone and related compounds can also inhibit the activity of these enzymes. This inhibitory action is significant as it can lead to food-drug interactions by altering the metabolism of co-administered drugs that are substrates for these enzymes. nih.gov

Studies have shown that tetramethoxyflavones can exhibit potent inhibitory effects on various CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. nih.gov The presence of a 3-hydroxyl group in the flavonoid structure has been observed to decrease the inhibition of CYP3A4 while potentially increasing the inhibition of CYP1A2, CYP2C9, and CYP2C19. nih.gov

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. Lower IC₅₀ values indicate stronger inhibition. Hydroxylated TMFs have shown IC₅₀ values ranging from 0.15 to 108 μM against different CYP enzymes, indicating potent to moderate inhibition. nih.gov For example, a flavone (B191248) with a similar structure, 4',5-dihydroxy-3',6,7,8-tetramethoxyflavone, exhibited potent inhibition of CYP1A2 and CYP3A4 with IC₅₀ values of 2.41 and 1.71 µM, respectively. nih.gov

| CYP Isoform | IC₅₀ (μM) |

|---|---|

| CYP1A2 | Data not specified in provided context |

| CYP2D6 | Data not specified in provided context |

| CYP2C9 | Data not specified in provided context |

| CYP2C19 | Data not specified in provided context |

| CYP3A4 | Data not specified in provided context |

Preclinical and in Vivo Studies

Animal Models for Specific Diseases and Conditions

Preclinical research has utilized specific animal and cellular models to investigate the therapeutic potential of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. The primary focus has been on its effects related to cardiovascular function.

Sprague Dawley Rats: Thoracic aortic rings isolated from Sprague Dawley rats have been the principal model for studying the compound's vasorelaxant properties. nih.gov This ex vivo model allows for the direct assessment of the flavonoid's effect on vascular smooth muscle and endothelial function, which is crucial for understanding its potential role in managing hypertension. nih.gov The compound has been identified in Orthosiphon stamineus, and fractions of this plant have demonstrated vasorelaxation activity correlated with their content of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. nih.gov

Caco-2 Cell Monolayers: While an in vitro model, the Caco-2 cell line is a standard for predicting in vivo intestinal absorption and permeability. Studies have shown that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone exhibits excellent permeability across Caco-2 cell monolayers, suggesting it may be well-absorbed orally. nih.gov

Dose-response Studies and Efficacy Assessments (e.g., vasorelaxation)

Efficacy assessments have centered on the compound's significant vasorelaxant effects. Studies using isolated rat aortic rings pre-contracted with phenylephrine (B352888) demonstrated that 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone induces relaxation in an endothelium-dependent manner. nih.gov The vasorelaxant effect was markedly diminished in aortic rings where the endothelium had been removed. nih.gov

The mechanism of this vasorelaxation was further elucidated by observing the compound's effects in the presence of various inhibitors. The relaxation was significantly reduced by inhibitors of the nitric oxide/soluble guanylyl cyclase/cyclic guanosine (B1672433) monophosphate (NO/sGC/cGMP) pathway and the prostacyclin pathway. nih.gov Furthermore, the compound's action was attenuated by blockers of calcium and potassium channels, as well as by antagonists of muscarinic and beta-adrenergic receptors. nih.gov These findings indicate that the flavonoid achieves its vasorelaxant efficacy through multiple signaling pathways. nih.gov

| Experimental Condition | Observation | Inferred Mechanism of Action | Reference |

|---|---|---|---|

| Endothelium-Intact Aortic Rings | Caused relaxation of phenylephrine pre-contracted rings. | Endothelium-dependent vasorelaxation. | nih.gov |

| Endothelium-Denuded Aortic Rings | Vasorelaxant effect was significantly decreased. | The endothelium is critical for the compound's activity. | nih.gov |

| Presence of Nω-nitro-L-arginine methyl ester (L-NAME) or Methylene (B1212753) Blue | Relaxation stimulated by the compound was significantly reduced. | Involvement of the NO/sGC/cGMP pathway. | nih.gov |

| Presence of Indomethacin (B1671933) | Relaxation was significantly reduced. | Involvement of the prostacyclin pathway. | nih.gov |

| Potassium Chloride-Primed Aortic Rings | Vasorelaxant effect was significantly decreased. | Involvement of voltage-operated calcium channels (VOCC). | nih.gov |

| Presence of Potassium Channel Blockers (TEA, 4-AP, BaCl₂) | Relaxation was significantly reduced. | Involvement of potassium channels. | nih.gov |

Evaluation of Safety and Toxicity (e.g., cytotoxicity to normal cell lines)

Data on the safety and toxicity profile of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone is primarily derived from in vitro cell culture models.

In studies using Caco-2 human intestinal cell monolayers, the compound did not exert a deleterious effect on cell monolayer integrity, as confirmed by unaltered transepithelial electrical resistance (TEER) values following transport experiments. nih.gov This suggests a lack of cytotoxicity to normal intestinal epithelial cells under the tested conditions. nih.gov

General studies on polymethoxyflavones (PMFs) have noted that the presence of a hydroxyl group can increase cytotoxicity against various cancer cell lines, including HeLa, A549, HepG2, and HCT116, when compared to PMFs that lack a hydroxyl group. nih.gov

Pharmacodynamic Markers and Biomarkers of Activity

The pharmacodynamic activity of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone is linked to its influence on several key biological pathways. Biomarkers associated with these pathways can be used to measure the compound's activity.

Vascular Function: The primary biomarkers for its vasorelaxant activity are related to the NO/sGC/cGMP pathway. nih.gov Therefore, increased levels of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) would serve as indicators of its pharmacodynamic effect. nih.gov The compound was also found to reduce Ca2+ release from the sarcoplasmic reticulum and block voltage-operated calcium channels (VOCC), making intracellular calcium concentrations another key marker. nih.gov

Metabolic Enzyme Interaction: The compound has been shown to be a potent inhibitor of cytochrome P450 (CYP) enzymes. nih.gov This inhibition suggests that the activity of specific CYP isoforms could be a pharmacodynamic marker, and it highlights the potential for interactions with other substances metabolized by these enzymes. nih.gov

| Pathway/Process | Associated Biomarker(s) | Reference |

|---|---|---|